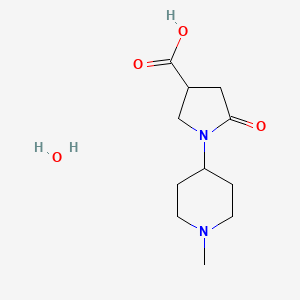

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate

Description

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3.H2O/c1-12-4-2-9(3-5-12)13-7-8(11(15)16)6-10(13)14;/h8-9H,2-7H2,1H3,(H,15,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKASTFHBOSSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CC(CC2=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate generally involves the coupling of 1-methylpiperidine with a pyrrolidine-3-carboxylic acid derivative under dehydrating conditions to form the amide bond linking the two ring systems.

Key features of the synthetic approach include:

-

- 1-Methylpiperidine (amine component)

- Pyrrolidine-3-carboxylic acid or its activated derivatives (acid component)

Activation of Carboxylic Acid:

The carboxylic acid group is often activated using reagents such as acetic anhydride, acid chlorides, or coupling agents to facilitate amide bond formation.Catalysts and Solvents:

Pyridine or other organic bases are employed to neutralize generated acids and catalyze the reaction. Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.Dehydrating Agents:

Agents such as acetic anhydride or cyanuric fluoride promote dehydration, improving yield and purity.Reaction Conditions:

Reactions are typically conducted at controlled temperatures (0 °C to room temperature) with stirring for extended periods (e.g., 16–18 hours) to ensure completion.

Representative General Procedures

Based on literature protocols adapted for similar pyrrolidine derivatives, the following general procedures are relevant:

| Procedure | Description | Key Reagents | Conditions |

|---|---|---|---|

| A | Friedel-Crafts type acylation using acid chlorides | AlCl₃, acid chloride, methyl-1H-pyrrole-2-carboxylate | 0 °C to RT, 16 h |

| B | Hydrolysis of pyrrole esters to carboxylic acids | LiOH in water, THF solvent | 60 °C, 18 h, acidification post-reaction |

| E | Amide bond formation via activated acid intermediates | Cyanuric fluoride, pyridine, amine | RT, 18 h |

| I | Coupling using 2-chloro-1-methylpyridinium iodide | Et₃N base, CH₂Cl₂ solvent | RT, 18 h |

These procedures highlight the use of activation of the acid moiety followed by nucleophilic attack by the amine (1-methylpiperidine) to form the target amide bond.

Industrial Scale Considerations

Continuous Flow Reactors:

For industrial production, continuous flow synthesis is preferred to maintain consistent quality and scalability.Purification:

Crystallization and chromatographic techniques are employed to isolate the hydrate form with high purity.Yield Optimization:

Use of catalysts and optimized solvent systems enhances reaction efficiency and product yield.

Reaction Mechanisms and Chemical Transformations

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Amide Bond Formation | Activated carboxylic acid derivatives + 1-methylpiperidine | Formation of 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid |

| Oxidation | Potassium permanganate (KMnO₄), acidic medium | Potential oxidation of side chains or ring modifications |

| Reduction | Hydrogen gas (H₂) with palladium catalyst (Pd/C) | Reduction of carbonyl groups or double bonds if present |

| Substitution | Alkyl halides with base (NaOH) | Nucleophilic substitution on piperidine nitrogen |

The primary synthetic step is amide bond formation between the activated acid and the amine. Subsequent chemical modifications can tailor the compound for specific applications.

Data Table: Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 1-Methylpiperidine, Pyrrolidine-3-carboxylic acid derivatives |

| Activation Agents | Acetic anhydride, acid chlorides, cyanuric fluoride |

| Catalysts/Bases | Pyridine, triethylamine (Et₃N), aluminum chloride (AlCl₃) |

| Solvents | Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), isopropanol |

| Temperature Range | 0 °C to room temperature (20–25 °C), sometimes heated to 60 °C for hydrolysis |

| Reaction Time | 16–18 hours typically |

| Purification Methods | Crystallization, chromatography |

| Typical Yields | 60–90% depending on exact procedure |

Research Findings and Optimization Insights

Activation Efficiency:

Use of cyanuric fluoride and pyridine has been shown to efficiently activate carboxylic acids for amide bond formation under mild conditions, reducing side reactions.Solvent Effects:

Aprotic solvents like dichloromethane enable better control of reaction kinetics and product purity.Temperature Control:

Maintaining low temperatures during acid chloride addition prevents decomposition and improves selectivity.Hydrate Formation:

Controlled crystallization in aqueous media yields the hydrate form, which is more stable and easier to handle.Scale-Up Feasibility: Continuous flow methods allow reproducible scale-up with consistent quality, important for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 1-Methylpiperidin-4-ylidene acetic acid

- 1-Ethylpiperidin-4-yl acetic acid

- 4-Methyl-1,4-diazepan-1-yl acetic acid

Uniqueness

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid hydrate (CAS: 933691-56-6) is a compound of significant interest due to its unique structural features, which include a piperidine ring and a pyrrolidine moiety. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's molecular formula is C₁₁H₂₀N₂O₄, and it has been studied for various therapeutic applications, including antimicrobial and anticancer properties.

The compound's structure consists of:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Pyrrolidine moiety : A five-membered ring also containing one nitrogen atom.

- Carboxylic acid group : Contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.291 g/mol |

| CAS Number | 933691-56-6 |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional treatments.

Key Findings :

- The compound was evaluated against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.

- Structure-dependent antimicrobial activity was observed, indicating that modifications to the compound could enhance its efficacy against resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of cancer cell lines, particularly in lung cancer models.

Case Study :

In a study involving the A549 human lung cancer cell line, derivatives of 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of cell wall synthesis : Particularly relevant for its antimicrobial properties.

- Induction of apoptosis in cancer cells : Leading to cell death in malignant tissues.

- Interaction with specific biological targets : Binding affinities to various receptors have been explored, which may elucidate its pharmacodynamics .

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from other compounds with similar functional groups.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpiperidine | Contains a piperidine ring | Simpler structure without the pyrrolidine moiety |

| 5-Oxopyrrolidine | Pyrrolidine core with ketone | Lacks the piperidine component |

| N-(Pyrrolidinyl)carboxamide | Amide derivative | Potentially different biological activity |

| 4-(1-Methylpiperidin-4-yl)phenol | Phenolic structure | Different functional group affecting reactivity |

Q & A

Advanced Question

- Stereoisomerism : The piperidine and pyrrolidinone rings introduce multiple stereocenters. 2D NMR (e.g., NOESY) identifies spatial correlations between protons to confirm configurations .

- Dynamic behavior : Conformational flexibility in solution may broaden NMR signals. Low-temperature NMR (e.g., 200 K) reduces rotational freedom for clearer assignments .

What methodologies predict the biological activity of derivatives?

Advanced Question

While direct evidence is limited for this compound, analogous pyrrolidinones are screened using:

- In vitro assays : Test for enzyme inhibition (e.g., elastase, kinases) or cytotoxicity in cancer cell lines .

- Molecular docking : Model interactions with target proteins (e.g., colchicine-binding tubulin sites) using software like AutoDock .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with bioactivity .

How do reaction solvents influence the stability of intermediates?

Advanced Question

- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates but risk side reactions (e.g., hydrolysis of esters).

- Protic solvents (ethanol, acetic acid) : Favor cyclization but may protonate nucleophiles, slowing reactivity.

- Inert atmospheres : Required for air-sensitive steps (e.g., palladium-catalyzed couplings) to prevent oxidation .

What are the limitations of current synthetic routes, and how can they be improved?

Advanced Question

- Low yields : Multi-step syntheses (e.g., 4–6 steps) accumulate purification losses. Flow chemistry or one-pot cascades could improve efficiency .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enhance enantioselectivity .

- Scalability : Replace hazardous reagents (e.g., hydrazine) with safer alternatives (e.g., polymer-supported reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.